molecular formula C15H11N3S B5435221 (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLTHIOPHEN-2-YL)PROP-2-ENENITRILE

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLTHIOPHEN-2-YL)PROP-2-ENENITRILE

Cat. No.: B5435221
M. Wt: 265.3 g/mol
InChI Key: QDQGWXRECGCOCE-DHZHZOJOSA-N
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Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLTHIOPHEN-2-YL)PROP-2-ENENITRILE is a synthetic organic compound that features a benzodiazole and a methylthiophene moiety connected by a propenenitrile linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLTHIOPHEN-2-YL)PROP-2-ENENITRILE typically involves the following steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Synthesis of the Methylthiophene Moiety: This involves the functionalization of thiophene, often through Friedel-Crafts acylation or alkylation.

    Coupling Reaction: The benzodiazole and methylthiophene units are then coupled via a propenenitrile linker, typically using a base-catalyzed condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Antimicrobial Agents: The compound could be investigated for its antimicrobial properties.

    Cancer Research: It might be studied for its potential anticancer activity.

Industry

    Materials Science: Applications in the development of organic semiconductors or light-emitting diodes (LEDs).

    Electronics: Potential use in organic photovoltaic cells or other electronic devices.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be of primary interest, influencing its behavior in devices.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole.

    Thiophene Derivatives: Compounds such as 3-methylthiophene-2-carboxaldehyde.

Uniqueness

The unique combination of benzodiazole and methylthiophene moieties linked by a propenenitrile group distinguishes this compound from others. This structure could impart unique electronic, chemical, and biological properties, making it a valuable subject of study.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-methylthiophen-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c1-10-6-7-19-14(10)8-11(9-16)15-17-12-4-2-3-5-13(12)18-15/h2-8H,1H3,(H,17,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQGWXRECGCOCE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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